molecular formula C11H10N2O4 B8151263 (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate

Cat. No.: B8151263
M. Wt: 234.21 g/mol
InChI Key: NCRYUJRWLQIXRR-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a carboxylic acid esterified with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate typically involves the esterification of 6-Methyl-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction can be carried out using standard esterification techniques, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products

    Oxidation: 6-Methyl-pyridine-2-carboxylic acid.

    Reduction: 6-Methyl-pyridine-2-carboxylic acid 2,5-dihydroxy-pyrrolidin-1-yl ester.

    Substitution: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid and pyrrolidinone moieties, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate is unique due to the presence of both the pyridine ring and the pyrrolidinone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-3-2-4-8(12-7)11(16)17-13-9(14)5-6-10(13)15/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRYUJRWLQIXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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